propan-2-yl N-(2,4-dichlorophenyl)carbamate
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Overview
Description
Propan-2-yl N-(2,4-dichlorophenyl)carbamate: is a chemical compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.11 g/mol . This compound is characterized by the presence of a carbamate group attached to a 2,4-dichlorophenyl ring and an isopropyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-(2,4-dichlorophenyl)carbamate typically involves the reaction of 2,4-dichloroaniline with isopropyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl N-(2,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or can be used.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols , while reduction may produce amines .
Scientific Research Applications
Chemistry: Propan-2-yl N-(2,4-dichlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of propan-2-yl N-(2,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- Phenyl N-(propan-2-yl)carbamate
- Ethyl N-(2,4-dichlorophenyl)carbamate
- Methyl N-(2,4-dichlorophenyl)carbamate
Uniqueness: Propan-2-yl N-(2,4-dichlorophenyl)carbamate is unique due to the presence of both the isopropyl and 2,4-dichlorophenyl groups. This combination imparts specific chemical properties, such as increased stability and reactivity, making it distinct from other carbamates .
Properties
CAS No. |
2150-25-6 |
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Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
propan-2-yl N-(2,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-6(2)15-10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
InChI Key |
ZQHCWAUOYYUWPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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